

H-Asp(Amc)-OH for High-Throughput Screening: A Technical Guide

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Compound of Interest

Compound Name: H-Asp(Amc)-OH

Cat. No.: B555713

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-Asp(7-amino-4-methylcoumarin)-OH, a fluorogenic substrate utilized in high-throughput screening (HTS) for the identification of enzyme inhibitors. This document details the substrate's properties, its primary enzymatic targets, and comprehensive protocols for its application in HTS campaigns.

Introduction to H-Asp(Amc)-OH and Fluorogenic Assays

H-Asp(Amc)-OH is a synthetic substrate designed for the continuous kinetic measurement of specific protease and amidase activities. The core principle of its use lies in the fluorogenic nature of the 7-amino-4-methylcoumarin (AMC) group. In its conjugated form, **H-Asp(Amc)-OH** is weakly fluorescent. However, upon enzymatic cleavage of the amide bond linking aspartic acid to AMC, the free AMC molecule is released, resulting in a significant increase in fluorescence intensity. This direct relationship between enzyme activity and fluorescence signal makes it an ideal tool for high-throughput screening, allowing for the rapid and sensitive detection of enzyme inhibition.

The primary applications of **H-Asp(Amc)-OH** are in assays for glycosylasparaginase and β -aspartyl dipeptidase.^{[1][2]} Deficiencies in these enzymes are linked to specific metabolic disorders, making them attractive targets for drug discovery.

Physicochemical Properties of H-Asp(Amc)-OH

A clear understanding of the substrate's properties is crucial for proper handling, storage, and assay development.

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₁₄ N ₂ O ₅	[1]
Molecular Weight	290.28 g/mol	[1]
CAS Number	133628-73-6	[1]
Appearance	White to off-white solid	Generic
Solubility	Soluble in DMSO	
Storage Conditions	Store at -20°C, protect from light	

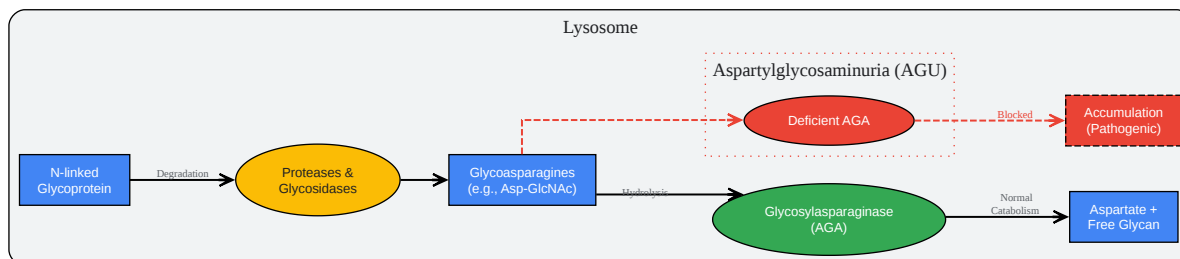
Enzymatic Applications and Associated Pathways Glycosylasparaginase (AGA)

Glycosylasparaginase is a lysosomal enzyme responsible for the final step in the degradation of N-linked glycoproteins, specifically by hydrolyzing the bond between asparagine and N-acetylglucosamine.

Biological Relevance: Aspartylglycosaminuria

A deficiency in glycosylasparaginase activity, due to mutations in the AGA gene, leads to the lysosomal storage disorder Aspartylglycosaminuria (AGU). This results in the accumulation of glycoasparagines in tissues and body fluids, causing progressive neurodegeneration, skeletal abnormalities, and other severe clinical manifestations. Identifying inhibitors of related pathways or potential therapeutic chaperones is an area of active research.

Pathway Diagram: Glycoprotein Catabolism and Aspartylglycosaminuria



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Caption: Lysosomal degradation of glycoproteins and the metabolic block in Aspartylglycosaminuria.

Quantitative Assay Data for Glycosylasparaginase

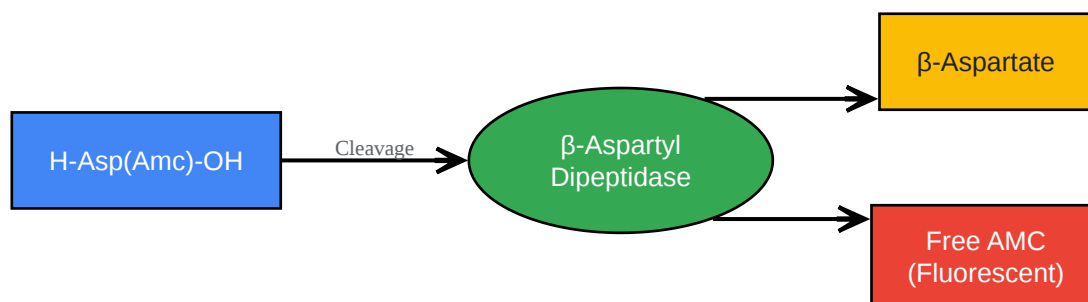
Parameter	Value	Notes
Substrate	H-Asp(Amc)-OH	Fluorogenic
Km Value	Not available in cited literature	Requires empirical determination for specific assay conditions.
Excitation Wavelength	~350-380 nm	Optimal wavelengths may vary with instrumentation.
Emission Wavelength	~440-460 nm	Corresponds to free AMC fluorescence.

β-Aspartyl Dipeptidase

β-Aspartyl dipeptidase (Peptidase E in bacteria) is an enzyme that specifically hydrolyzes dipeptides with an N-terminal β-linked aspartic acid residue. Unlike typical peptide bonds

involving α -amino acids, β -aspartyl linkages are isopeptide bonds. The enzyme is a serine hydrolase with a unique Ser-His-Glu catalytic triad. Its precise role in mammalian signaling is not well-defined but is generally associated with intracellular peptide degradation.

Enzymatic Reaction Diagram



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Caption: Enzymatic cleavage of **H-Asp(Amc)-OH** by β -Aspartyl Dipeptidase.

Quantitative Assay Data for β -Aspartyl Dipeptidase

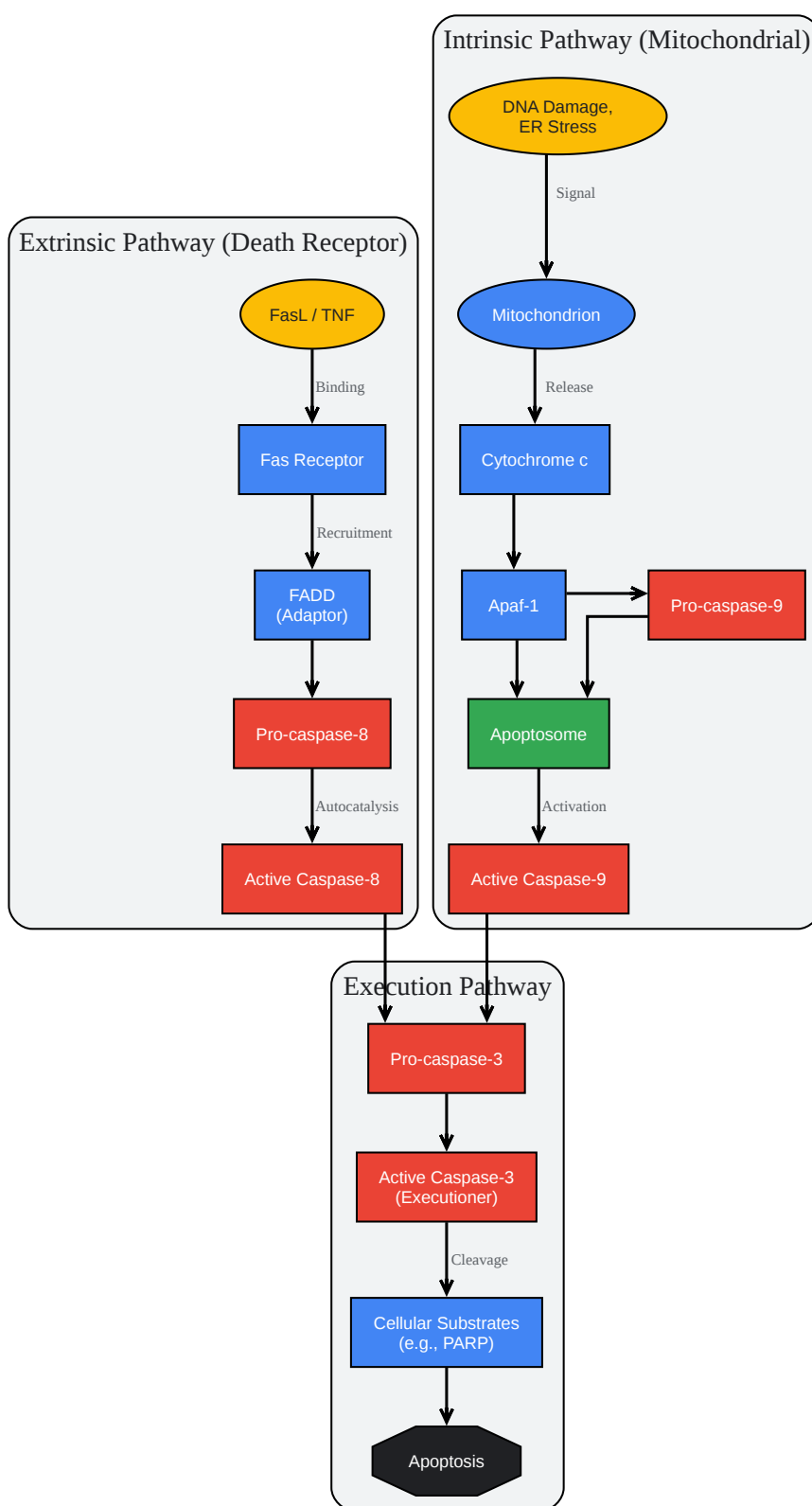
Parameter	Value	Notes
Substrate	H-Asp(Amc)-OH	Fluorogenic
Km Value	Not available in cited literature	Requires empirical determination for specific assay conditions.
Excitation Wavelength	~350-380 nm	Optimal wavelengths may vary with instrumentation.
Emission Wavelength	~440-460 nm	Corresponds to free AMC fluorescence.

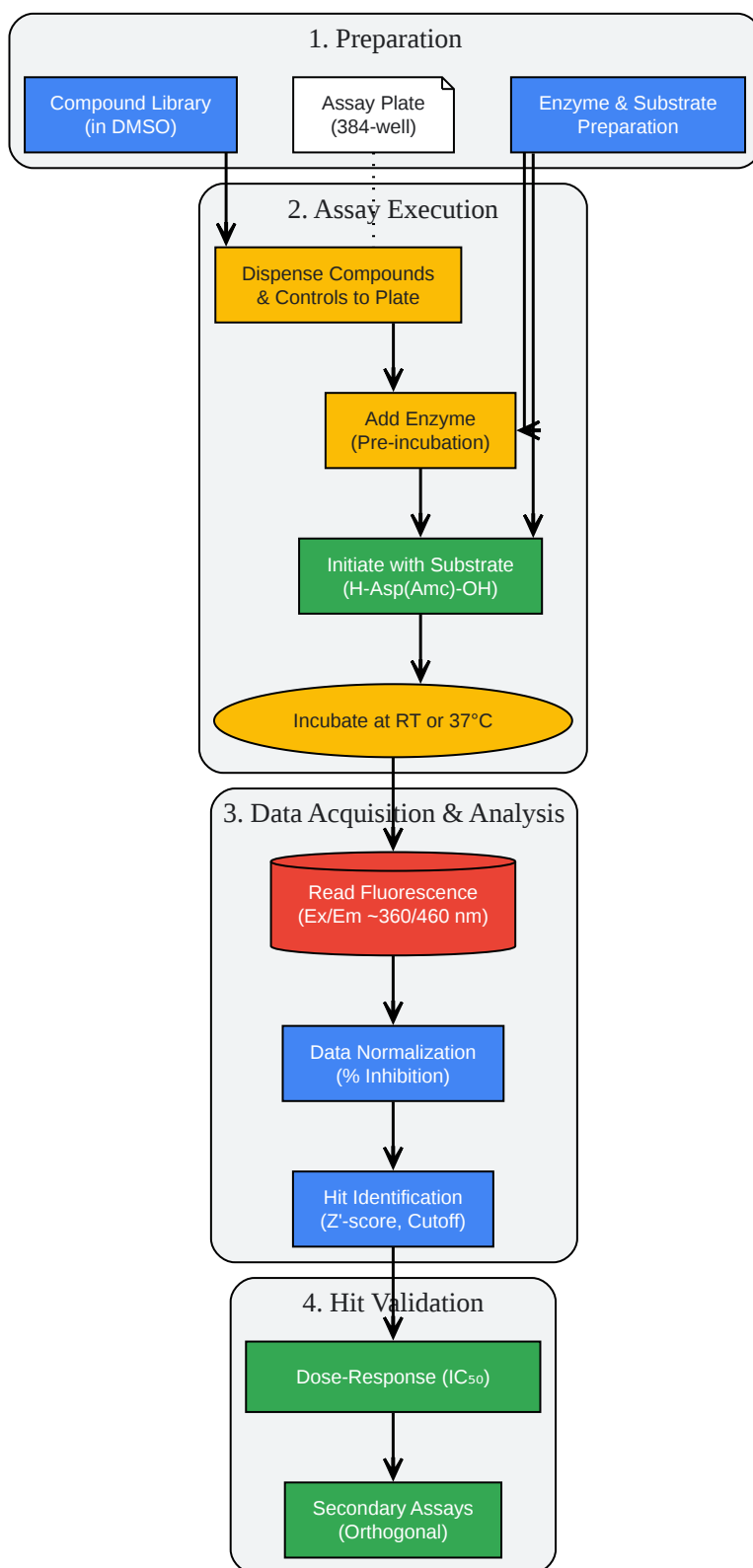
Caspases and Apoptosis

While **H-Asp(Amc)-OH** can be cleaved by caspases due to their specificity for aspartate residues, more specific tetrapeptide substrates (e.g., Ac-DEVD-AMC for Caspase-3/7) are typically used for higher selectivity. However, the underlying principle of AMC release remains

the same. Caspases are a family of cysteine proteases that are critical executioners of apoptosis (programmed cell death).

Signaling Pathway: Extrinsic and Intrinsic Apoptosis





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References

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